molecular formula C8H12N4OS2 B165071 S-(2-Thiopyridyl)cysteine hydrazide CAS No. 134555-14-9

S-(2-Thiopyridyl)cysteine hydrazide

Cat. No. B165071
M. Wt: 244.3 g/mol
InChI Key: UERHOILGANRDSO-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(2-Thiopyridyl)cysteine hydrazide, also known as TPCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TPCH is a derivative of cysteine, an amino acid that is essential for the synthesis of proteins and enzymes in living organisms. TPCH has been shown to exhibit unique properties that make it a promising candidate for use in biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of S-(2-Thiopyridyl)cysteine hydrazide involves the formation of a complex with metal ions, which can then undergo various chemical reactions. S-(2-Thiopyridyl)cysteine hydrazide has been shown to inhibit the activity of copper-dependent enzymes, which play a critical role in various biological processes. This inhibition can lead to changes in cellular metabolism and may have implications for the treatment of diseases such as cancer and neurodegenerative disorders.

Biochemical And Physiological Effects

S-(2-Thiopyridyl)cysteine hydrazide has been shown to have various biochemical and physiological effects in living organisms. Studies have demonstrated that S-(2-Thiopyridyl)cysteine hydrazide can induce oxidative stress and DNA damage in cells, which may contribute to its anti-cancer properties. S-(2-Thiopyridyl)cysteine hydrazide has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the main advantages of S-(2-Thiopyridyl)cysteine hydrazide is its ability to selectively bind to metal ions, making it a useful tool for studying metal ion homeostasis in living organisms. S-(2-Thiopyridyl)cysteine hydrazide is also readily available and relatively easy to synthesize, making it a cost-effective option for scientific research. However, S-(2-Thiopyridyl)cysteine hydrazide has limitations in terms of its stability and solubility, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are numerous future directions for research involving S-(2-Thiopyridyl)cysteine hydrazide. One area of interest is in the development of S-(2-Thiopyridyl)cysteine hydrazide-based therapeutics for the treatment of diseases such as cancer and neurodegenerative disorders. Another area of research is in the study of S-(2-Thiopyridyl)cysteine hydrazide's interactions with other molecules, which may provide insight into its mechanism of action. Additionally, the development of new synthesis methods for S-(2-Thiopyridyl)cysteine hydrazide may lead to improvements in its stability and solubility, making it a more versatile tool for scientific research.

Synthesis Methods

The synthesis of S-(2-Thiopyridyl)cysteine hydrazide involves the reaction of 2-thiopyridine-4-carboxylic acid with cysteine hydrazide in the presence of a catalyst. The resulting product is a yellow solid that is soluble in water and other polar solvents. The synthesis of S-(2-Thiopyridyl)cysteine hydrazide has been optimized to produce high yields of pure product, making it readily available for use in scientific research.

Scientific Research Applications

S-(2-Thiopyridyl)cysteine hydrazide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the study of metal ions and their interactions with biological molecules. S-(2-Thiopyridyl)cysteine hydrazide has been shown to selectively bind to metal ions such as copper and zinc, making it a useful tool for studying metal ion homeostasis in living organisms.

properties

CAS RN

134555-14-9

Product Name

S-(2-Thiopyridyl)cysteine hydrazide

Molecular Formula

C8H12N4OS2

Molecular Weight

244.3 g/mol

IUPAC Name

(2R)-2-amino-3-(pyridin-2-yldisulfanyl)propanehydrazide

InChI

InChI=1S/C8H12N4OS2/c9-6(8(13)12-10)5-14-15-7-3-1-2-4-11-7/h1-4,6H,5,9-10H2,(H,12,13)/t6-/m0/s1

InChI Key

UERHOILGANRDSO-LURJTMIESA-N

Isomeric SMILES

C1=CC=NC(=C1)SSC[C@@H](C(=O)NN)N

SMILES

C1=CC=NC(=C1)SSCC(C(=O)NN)N

Canonical SMILES

C1=CC=NC(=C1)SSCC(C(=O)NN)N

synonyms

2-TCPH
S-(2-thiopyridyl)cysteine hydrazide
TCPH-2

Origin of Product

United States

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